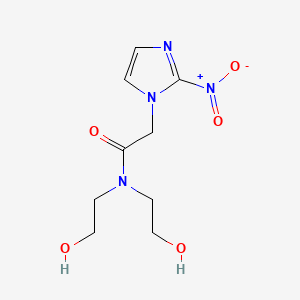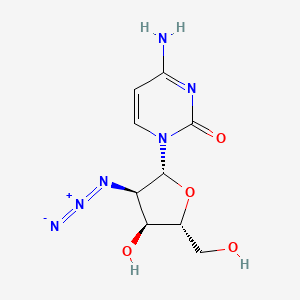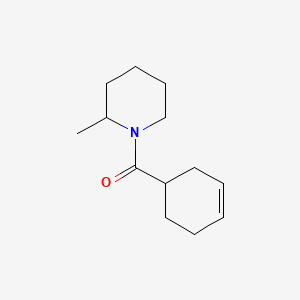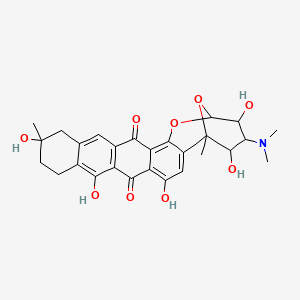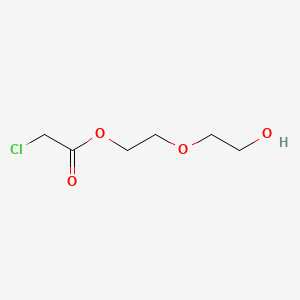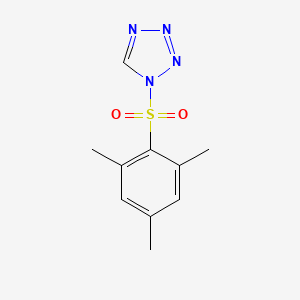
Mesitylene sulfonyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesitylene sulfonyltetrazole is a chemical compound known for its unique structure and reactivity It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesitylene sulfonyltetrazole typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The choice of solvent and reaction conditions is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: Mesitylene sulfonyltetrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfinates.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfoxides, sulfones, and various heterocyclic compounds.
Scientific Research Applications
Mesitylene sulfonyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Mesitylene sulfonyltetrazole involves its interaction with molecular targets through its tetrazole ring and sulfonyl group. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to biological targets. The sulfonyl group can participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the sulfonyl group but differ in their hydrazone moiety.
Tetrazole Derivatives: Other tetrazole derivatives, such as 5-phenyltetrazole, share the tetrazole ring but differ in their substituents.
Uniqueness: Mesitylene sulfonyltetrazole is unique due to the presence of both the tetrazole ring and the sulfonyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
59128-89-1 |
|---|---|
Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)14-6-11-12-13-14/h4-6H,1-3H3 |
InChI Key |
PHUYJGDBQBBDGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |
Synonyms |
2,4,6-TBST 2,4,6-trimethylbenzenesulfonyltetrazole mesitylene sulfonyltetrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)
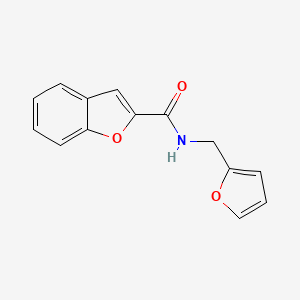
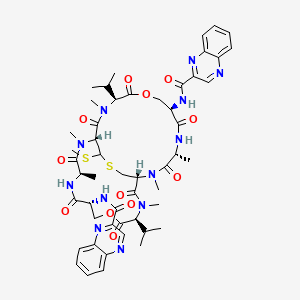
![methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1195711.png)
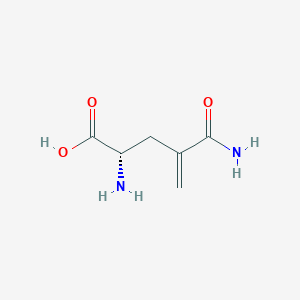
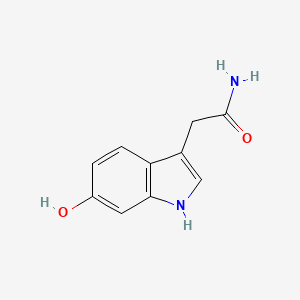
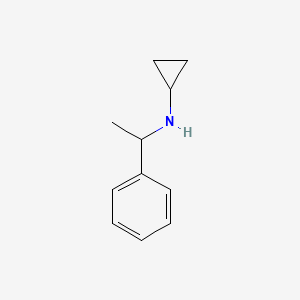
![7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine](/img/structure/B1195715.png)
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
